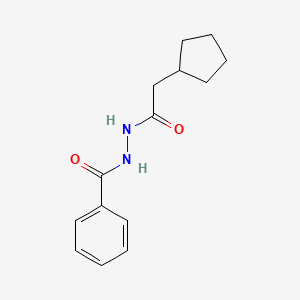

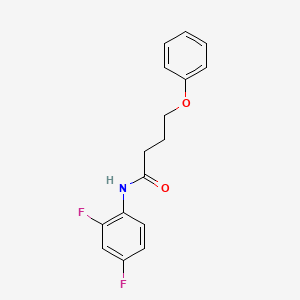

![molecular formula C23H18ClFN2O3 B4929245 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B4929245.png)

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) research. CF is a genetic disease that affects the lungs, pancreas, and other organs, leading to severe respiratory and digestive problems. CFTRinh-172 has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a critical role in regulating the transport of chloride ions across epithelial cell membranes.

Mecanismo De Acción

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide selectively inhibits the CFTR channel by binding to the cytoplasmic side of the channel pore, which prevents the movement of chloride ions across the epithelial cell membrane. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to have a high affinity for the closed state of the CFTR channel, which makes it an effective inhibitor of CFTR-mediated chloride transport.

Biochemical and Physiological Effects

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to have several biochemical and physiological effects in CF research. In vitro studies have shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can increase the airway surface liquid height and improve the mucociliary clearance in CF airway epithelia. In vivo studies have also shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can improve the lung function and reduce inflammation in CF animal models. Moreover, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to enhance the efficacy of other CFTR modulators, such as correctors and potentiators, in restoring CFTR function in CF patients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has several advantages and limitations for lab experiments. One advantage is that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide is a selective inhibitor of the CFTR channel, which makes it a valuable tool for studying the role of CFTR in epithelial ion transport. Another advantage is that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been extensively studied and characterized, which makes it a well-established tool for CF research. However, one limitation is that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can have off-target effects on other ion channels, which may complicate the interpretation of experimental results. Another limitation is that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide may not fully recapitulate the complex pathophysiology of CF, which may limit its translational potential.

Direcciones Futuras

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has several potential future directions in CF research. One direction is to develop more potent and selective CFTR inhibitors that can overcome the limitations of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide. Another direction is to explore the combination therapy of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide with other CFTR modulators, such as correctors and potentiators, to enhance the efficacy of CFTR restoration in CF patients. Moreover, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide may have potential applications in other epithelial ion transport disorders, such as diarrhea and polycystic kidney disease, which warrants further investigation.

Métodos De Síntesis

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide was first synthesized by Robert Bridges and his colleagues at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the preparation of 2-amino-4-chloro-5-fluorobenzoic acid, which is then reacted with 2-chloro-4-fluorobenzoyl chloride to form 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole. The final step involves the reaction of 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole with 3-propoxybenzoyl chloride to form N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide.

Aplicaciones Científicas De Investigación

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in CF research. In vitro studies have shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can selectively inhibit the CFTR channel, leading to increased airway surface liquid height and improved mucociliary clearance in CF airway epithelia. In vivo studies have also shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can improve the lung function and reduce inflammation in CF animal models. Moreover, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to enhance the efficacy of other CFTR modulators, such as correctors and potentiators, in restoring CFTR function in CF patients.

Propiedades

IUPAC Name |

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN2O3/c1-2-10-29-17-5-3-4-14(11-17)22(28)26-16-7-9-21-20(13-16)27-23(30-21)18-8-6-15(25)12-19(18)24/h3-9,11-13H,2,10H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFNCBCJXHAXIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4929167.png)

![5-[(5-chloro-2-thienyl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929175.png)

![2-(4-chlorophenyl)-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4929186.png)

![1-[2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4929188.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4929195.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4929216.png)

![5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929230.png)

![N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4929261.png)

![N~2~-(3-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4929267.png)